1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Biological Activity
1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The structural formula is as follows:
- Chemical Formula : C17H15F3N4O2
- IUPAC Name : this compound
Synthesis
The synthesis typically involves the reaction of phenolic compounds with trifluoromethylated anilines and azides under controlled conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method employed in synthesizing triazole derivatives.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition.
- Case Study : A derivative of 1,2,3-triazole showed potent antiproliferative activity against various cancer cell lines, including MCF-7 (IC50 = 1.1 μM), HCT-116 (IC50 = 2.6 μM), and HepG2 (IC50 = 1.4 μM) . These findings suggest that the triazole scaffold can be optimized for enhanced anticancer efficacy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar triazole derivatives have been shown to inhibit bacterial growth effectively.
- Research Findings : Certain derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating bacterial infections.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Triazoles are known to interact with various enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group may enhance binding affinity and selectivity for these targets.
Data Tables
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(27)15-10-25(24-23-15)11-16(26)12-4-2-1-3-5-12/h1-10,16,26H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIONAKIYQSHTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.